5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
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Overview
Description
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde typically involves the modification of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various indole derivatives, such as indole-3-carboxylic acid, which have significant biological activities .
Scientific Research Applications
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This interaction plays a crucial role in modulating immune responses and maintaining mucosal integrity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and hydroxy groups on the indole ring. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H6ClNO2 |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-7-8(9(6)13)5(4-12)3-11-7/h1-4,11,13H |
InChI Key |
QLNNPVVZIATXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)O)Cl |
Origin of Product |
United States |
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